REACTION_CXSMILES
|
C(Cl)(=O)C.[C:5]([N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[C:20]3[CH:21]=[C:22]([CH:25]([CH3:27])[CH3:26])[CH:23]=[CH:24][C:19]=3[S:18][C:17]3[CH:28]=[C:29]([F:32])[CH:30]=[CH:31][C:16]=3[CH2:15]2)[CH2:10][CH2:9]1)(=O)[CH3:6]>C(Cl)(Cl)Cl>[CH2:5]([N:8]1[CH2:9][CH2:10][N:11]([CH:14]2[C:20]3[CH:21]=[C:22]([CH:25]([CH3:27])[CH3:26])[CH:23]=[CH:24][C:19]=3[S:18][C:17]3[CH:28]=[C:29]([F:32])[CH:30]=[CH:31][C:16]=3[CH2:15]2)[CH2:12][CH2:13]1)[CH3:6]
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Name
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10-(4-acetylpiperazino)-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(=O)N1CCN(CC1)C1CC2=C(SC3=C1C=C(C=C3)C(C)C)C=C(C=C2)F
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Name
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3-fluoro-8-isopropyl-10-piperazine 10,11-dihydrodibenzo(b,f)thiepin
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Quantity
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5 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
2.2 g
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Type
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reactant
|
Smiles
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C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Then, the separated hygroscopic hydrochloride of the product is filtered with suction
|
Type
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CUSTOM
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Details
|
isolated by extraction with chloroform
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C1CC2=C(SC3=C1C=C(C=C3)C(C)C)C=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |